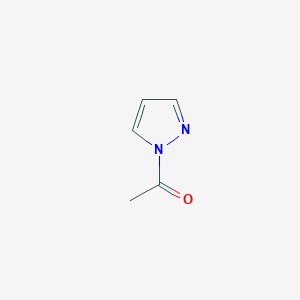

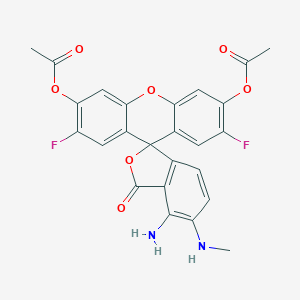

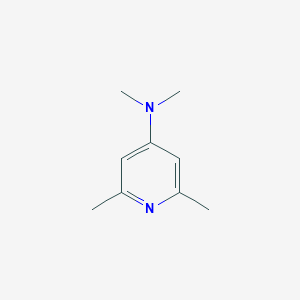

![molecular formula C12H12F3NO4 B161474 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 139520-43-7](/img/structure/B161474.png)

2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" is a chemically synthesized molecule that is likely to be used as an intermediate in the production of various pharmaceuticals and organic compounds. The presence of a benzyloxy carbonyl group suggests that it is a protected amino acid derivative, which is a common strategy in peptide synthesis to prevent unwanted side reactions.

Synthesis Analysis

The synthesis of related compounds often involves the protection of amino groups to allow for further chemical reactions to occur without interference. For instance, the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid involved the resolution of a racemic mixture and subsequent chemical transformations . Similarly, the synthesis of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate from methyl N-(benzyloxycarbonyl)glycinate demonstrates the use of benzyloxycarbonyl as a protecting group in the synthesis of complex molecules . These methods could be analogous to the synthesis of the compound , although the specific details would differ due to the unique structure of the trifluoro and methyl groups.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods such as IR spectroscopy, as well as by analyzing physical properties like melting points and solubility . The presence of a trifluoro group would likely influence the molecule's reactivity and physical properties, making it a subject of interest in the study of its molecular structure.

Chemical Reactions Analysis

The benzyloxycarbonyl group is known to be removed via catalytic transfer hydrogenation, as seen in the synthesis of various heterocyclic systems . This deprotection step is crucial for the synthesis of free amino compounds, which can then undergo further chemical transformations. The specific chemical reactions of "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" would depend on the functional groups present and the desired end products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and chemical stability . The benzyloxycarbonyl group, on the other hand, is a common protecting group that can be removed under certain conditions to yield the free amino compound . The exact properties of "2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid" would need to be determined experimentally, but it is likely to have distinct solubility, boiling point, and reactivity profiles due to its functional groups.

Applications De Recherche Scientifique

Polymorphism in Peptide Crystals

The study of polymorphism in peptide crystals, such as those containing protected dipeptide units with α,α-disubstituted residues, provides insights into the structural diversity and stability of these compounds. One example involves the crystallization of a related peptide in two polymorphic forms, demonstrating different molecular conformations and packing arrangements, which are crucial for understanding peptide behavior and designing peptide-based materials (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of β-Derivatized Amino Acids

The compound has been used in the synthesis of β-derivatized 2-trifluoromethyl substituted aspartic esters, highlighting a versatile route for creating isoaspartyl peptides. This methodology facilitates the generation of diastereoisomeric dipeptides, contributing to the field of peptide synthesis and the study of peptide conformation and activity (Sewald, Riede, Bissinger, & Burger, 1992).

Novel Building Blocks for Peptides

Research on novel 2H-azirin-3-amines as dipeptide synthons demonstrates the use of these compounds in peptide chemistry. Such studies offer innovative approaches to peptide assembly, potentially leading to new therapeutics and materials (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

Inhibitors of Folate Metabolism

Compounds derived from 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid have been evaluated as inhibitors of folate metabolism, highlighting their potential in medicinal chemistry and drug discovery. Such research provides a foundation for developing novel therapeutics targeting metabolic pathways (Piper, Montgomery, Sirotnak, & Chello, 1982).

N-Phthaloylation of Amino Acid Derivatives

The use of related reagents for N-phthaloylation of amino acids and derivatives emphasizes the importance of these compounds in protecting group chemistry, which is crucial for peptide synthesis and modifications (Casimir, Guichard, & Briand, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJHDHKGSWTBEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454419 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid | |

CAS RN |

139520-43-7 |

Source

|

| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

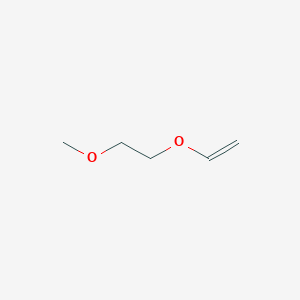

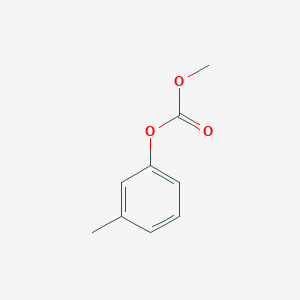

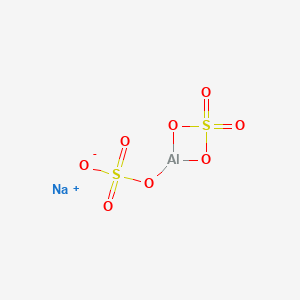

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

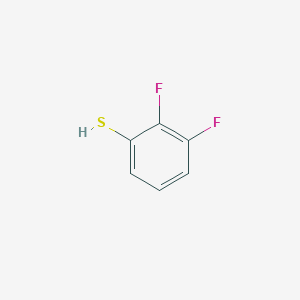

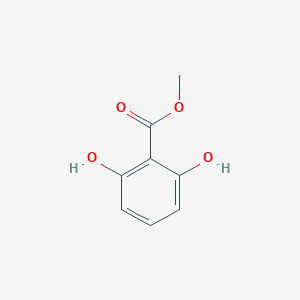

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

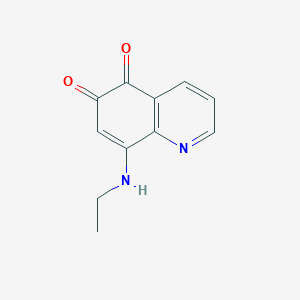

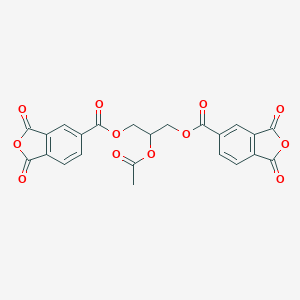

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)